2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a hexahydrobenzothieno pyrimidine core, and a fluoro-methylphenyl acetamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, including the formation of the benzothieno pyrimidine core, the introduction of the bromophenyl group, and the attachment of the fluoro-methylphenyl acetamide moiety. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as bromine, sulfur, and various organic solvents. Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic or electrophilic reagents. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have biological activities that make it useful in studying cellular processes or as a potential therapeutic agent.
Medicine: Its unique structure suggests it could be explored for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties may make it suitable for use in materials science or as a specialty chemical in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing cellular pathways and processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide include other benzothieno pyrimidine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C25H21BrFN3O2S2 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H21BrFN3O2S2/c1-14-6-9-16(12-19(14)27)28-21(31)13-33-25-29-23-22(18-4-2-3-5-20(18)34-23)24(32)30(25)17-10-7-15(26)8-11-17/h6-12H,2-5,13H2,1H3,(H,28,31) |
InChI Key |
PMWANEJKUHHIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br)F |
Origin of Product |
United States |
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